2-(4-Ethylcyclohexyl)acetonitrile
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Overview
Description
2-(4-Ethylcyclohexyl)acetonitrile is an organic compound characterized by a nitrile group attached to a cyclohexane ring substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylcyclohexyl)acetonitrile typically involves the reaction of 4-ethylcyclohexanone with a suitable nitrile source under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the nitrile, followed by nucleophilic addition to the carbonyl compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethylcyclohexyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the electrophile used.
Scientific Research Applications
2-(4-Ethylcyclohexyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Ethylcyclohexyl)acetonitrile involves its interaction with specific molecular targets, depending on the context of its use. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
- 2-(4-Methylcyclohexyl)acetonitrile
- 2-(4-Propylcyclohexyl)acetonitrile
- 2-(4-Isopropylcyclohexyl)acetonitrile
Comparison: 2-(4-Ethylcyclohexyl)acetonitrile is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to similar compounds with different alkyl substituents. This uniqueness can affect its physical properties, such as boiling point and solubility, as well as its chemical behavior in various reactions .
Properties
Molecular Formula |
C10H17N |
---|---|
Molecular Weight |
151.25 g/mol |
IUPAC Name |
2-(4-ethylcyclohexyl)acetonitrile |
InChI |
InChI=1S/C10H17N/c1-2-9-3-5-10(6-4-9)7-8-11/h9-10H,2-7H2,1H3 |
InChI Key |
KVFKNOPEPIWEJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)CC#N |
Origin of Product |
United States |
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